molecular formula C14H11NO3 B181156 2-(2-carbamoylphenyl)benzoic Acid CAS No. 6747-35-9

2-(2-carbamoylphenyl)benzoic Acid

Cat. No. B181156
CAS RN: 6747-35-9
M. Wt: 241.24 g/mol
InChI Key: XEENGIOISBUOKN-UHFFFAOYSA-N
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Description

2-(2-carbamoylphenyl)benzoic acid, also known as N-(2-carbamoylphenyl)anthranilic acid or NAPA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is slightly soluble in water and has a molecular formula of C15H12N2O3.

Mechanism of Action

The mechanism of action of 2-(2-carbamoylphenyl)benzoic acid involves the inhibition of COX enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, 2-(2-carbamoylphenyl)benzoic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2-carbamoylphenyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, the suppression of inflammatory cytokines, the modulation of immune responses, the induction of apoptosis in cancer cells, and the protection against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2-carbamoylphenyl)benzoic acid has several advantages for lab experiments, including its availability, affordability, and stability. It can be easily synthesized and stored for long periods without significant degradation. However, there are also some limitations associated with the use of 2-(2-carbamoylphenyl)benzoic acid in lab experiments, including its low solubility in water, its potential toxicity at high concentrations, and its potential interference with other biochemical assays.

Future Directions

There are several future directions for the research on 2-(2-carbamoylphenyl)benzoic acid, including the development of more potent and selective COX-2 inhibitors, the investigation of its anticancer mechanisms and potential clinical applications, the exploration of its effects on other inflammatory pathways and diseases, and the evaluation of its safety and toxicity profiles in vivo and in clinical trials.
Conclusion
In conclusion, 2-(2-carbamoylphenyl)benzoic acid is a promising chemical compound that has attracted significant attention in the scientific community due to its anti-inflammatory, analgesic, antipyretic, antioxidant, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-carbamoylphenyl)benzoic acid is warranted to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-(2-carbamoylphenyl)benzoic acid can be synthesized through several methods, including the reaction of anthranilic acid with isatoic anhydride and the reaction of anthranilic acid with 2-chlorobenzoic acid. The former method involves the condensation of anthranilic acid and isatoic anhydride, followed by hydrolysis and decarboxylation of the resulting product. The latter method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with the amino group of anthranilic acid.

Scientific Research Applications

2-(2-carbamoylphenyl)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. In addition, 2-(2-carbamoylphenyl)benzoic acid has been found to possess antioxidant and anticancer activities.

properties

CAS RN

6747-35-9

Product Name

2-(2-carbamoylphenyl)benzoic Acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-carbamoylphenyl)benzoic acid

InChI

InChI=1S/C14H11NO3/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H2,15,16)(H,17,18)

InChI Key

XEENGIOISBUOKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N

Origin of Product

United States

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